Dihydropyrimidines, including the closely related "rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate", are commonly synthesized via the Biginelli reaction. [] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.
For example, the synthesis of "rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate" was achieved by reacting 4-nitrobenzaldehyde, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, and urea. []
The molecular structure of dihydropyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The ring typically adopts a half-chair conformation. [, ] Substituents at various positions on the ring can significantly influence the overall conformation and properties of the molecule.
In the case of "rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate", the dihydropyrimidine ring adopts a half-chair conformation. [] The dihedral angle between the benzene ring and the thiophene ring is reported to be 54.82° and 58.72° in the two independent molecules present in the asymmetric unit. []
The mechanism of action of dihydropyrimidines varies depending on the specific derivative and its biological target. For instance, dihydropyrimidines acting as renin inhibitors are believed to bind to the active site of the enzyme, preventing the conversion of angiotensinogen to angiotensin I. []
Dihydropyrimidines targeting thymidine phosphorylase are thought to competitively inhibit the enzyme's activity, disrupting the metabolic pathways related to tumor progression. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: